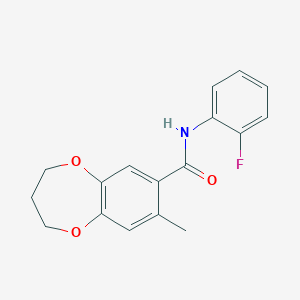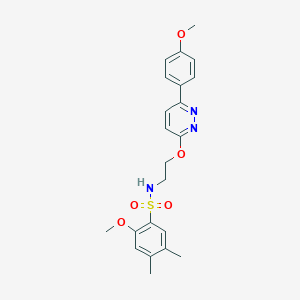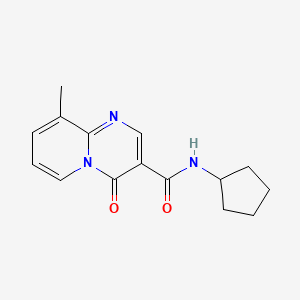![molecular formula C31H32N6 B11230861 6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230861.png)
6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is 6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- It falls within the class of pyrazolo[3,4-d]pyrimidines, which have gained attention due to their biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties .
- The molecular formula is C~19~H~19~N~5~ , and its molecular weight is approximately 317.39 g/mol .
- The compound appears as a white to off-white solid with a melting point range of 219-222°C .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. the synthesis likely involves the assembly of the pyrazolo[3,4-d]pyrimidine core through appropriate cyclization reactions.
- Researchers may explore various strategies, such as condensation reactions, cyclizations, and functional group transformations, to access this compound.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify functional groups.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the benzylpiperidine or phenyl rings can be replaced.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Kinase Inhibition: The compound 1-Naphthyl PP1 (1-NA-PP1), structurally related to our compound, is a highly selective and potent pan-PKD (protein kinase D) inhibitor.
Src Family Kinase Inhibition: 1-Naphthyl PP1 also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl.
Mechanism of Action
- The exact mechanism of action for our compound remains to be elucidated. its structural similarity to 1-Naphthyl PP1 suggests potential kinase inhibition pathways.
- Further studies are needed to identify molecular targets and signaling pathways affected by this compound.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on compounds closely resembling our target. researchers may explore related pyrazolo[3,4-d]pyrimidines to highlight its uniqueness.
Remember that this compound’s detailed synthesis and applications might require further investigation in specialized scientific literature.
Properties
Molecular Formula |
C31H32N6 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C31H32N6/c1-22-13-14-26(19-23(22)2)33-29-28-21-32-37(27-11-7-4-8-12-27)30(28)35-31(34-29)36-17-15-25(16-18-36)20-24-9-5-3-6-10-24/h3-14,19,21,25H,15-18,20H2,1-2H3,(H,33,34,35) |
InChI Key |
MUDCOAPAKZCEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylcyclopentanamine](/img/structure/B11230779.png)


![1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide](/img/structure/B11230805.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B11230808.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11230814.png)
![5-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide](/img/structure/B11230817.png)


![(4-Chlorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B11230830.png)
![N-(3-chloro-4-fluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11230835.png)
![N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11230839.png)

![1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B11230845.png)
